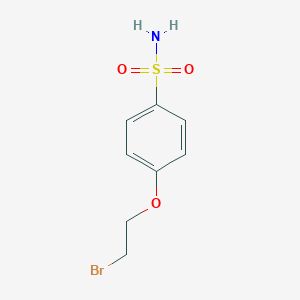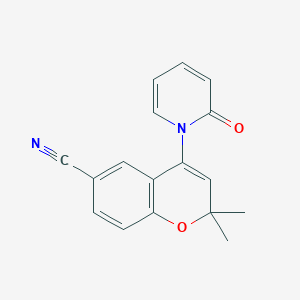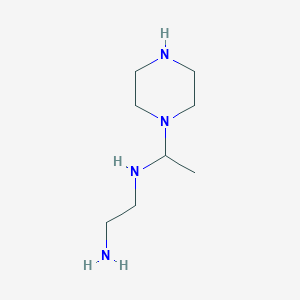
N1-(1-(Piperazin-1-yl)ethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C8H20N4. It is also known by other names such as N-[2-(1-piperazinyl)ethyl]ethylenediamine. This compound is characterized by the presence of both piperazine and ethylenediamine functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine under controlled conditions. One common method includes the use of diethylenetriamine as a starting material, which undergoes a series of reactions to introduce the piperazine moiety . The reaction conditions often involve heating and the use of solvents such as DMSO or water to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrases by anchoring to the zinc-coordinated water molecule in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: A related compound with similar functional groups but lacking the piperazine moiety.
Piperazine: A simpler compound that forms the basis for the piperazine moiety in N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine.
Uniqueness
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine is unique due to the presence of both piperazine and ethylenediamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
114289-17-7 |
|---|---|
Molecular Formula |
C8H20N4 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N'-(1-piperazin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H20N4/c1-8(11-3-2-9)12-6-4-10-5-7-12/h8,10-11H,2-7,9H2,1H3 |
InChI Key |
NBVFZTVREXMIIP-UHFFFAOYSA-N |
SMILES |
CC(NCCN)N1CCNCC1 |
Canonical SMILES |
CC(NCCN)N1CCNCC1 |
Key on ui other cas no. |
18246-33-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


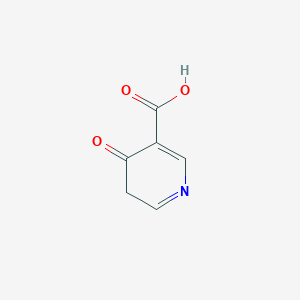
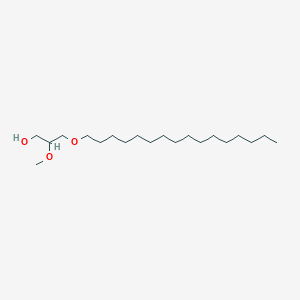

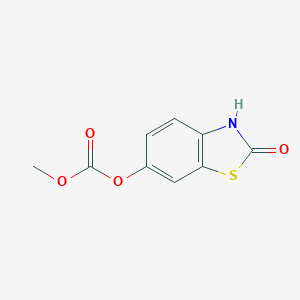

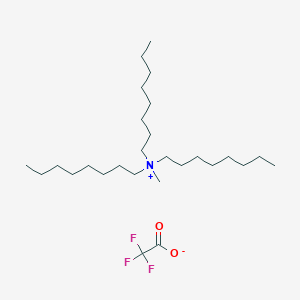
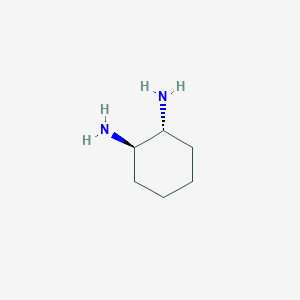
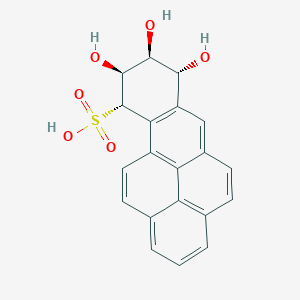
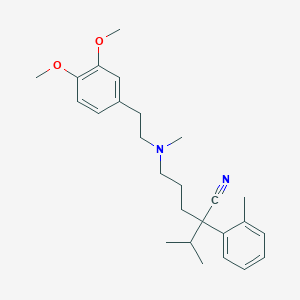
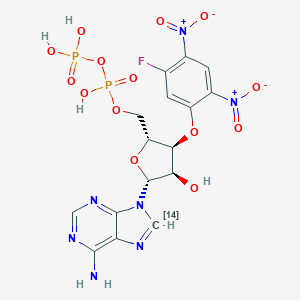

![5,6-DIHYDRO-6-METHYL-4-OXO-4H-THIENO[2,3-B]THIOPYRAN-2-SULFONIC ACIS](/img/structure/B54157.png)
